molecular formula C20H22O5 B15062080 (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester

Cat. No.: B15062080
M. Wt: 342.4 g/mol
InChI Key: RJGDZCCYARNEEL-HOTGVXAUSA-N
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Description

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester is a chiral ester derivative of propanoic acid, characterized by two stereocenters in the S-configuration and functionalized with phenylmethoxy (benzyloxy) and phenylmethyl (benzyl) ester groups. Its molecular structure features:

  • A central propanoic acid backbone with a 1-oxo (keto) group.
  • A benzyloxy substituent at the second carbon of the propoxy chain.
  • A benzyl ester group at the terminal carboxylic acid.

This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and dexketoprofen, which share the (2S)-configured propanoic acid core .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[(2S)-1-oxo-1-phenylmethoxypropan-2-yl] (2S)-2-phenylmethoxypropanoate

InChI

InChI=1S/C20H22O5/c1-15(23-13-17-9-5-3-6-10-17)20(22)25-16(2)19(21)24-14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

RJGDZCCYARNEEL-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@@H](C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features two distinct ester functionalities: a benzyl-protected lactic acid derivative [(2S)-1-oxo-2-(phenylmethoxy)propoxy] and a benzyl ester of propanoic acid. The stereochemical integrity at both chiral centers (C2 and C2') is paramount, necessitating asymmetric synthesis or resolution techniques. Key challenges include:

  • Stereoselective formation of ether and ester linkages without racemization.
  • Compatibility of protecting groups during multi-step sequences.
  • Purification complexities due to the compound’s lipophilic nature.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • (2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid : Derived from (S)-lactic acid via benzylation and oxidation.
  • Propanoic Acid Phenylmethyl Ester : Synthesized via Fischer esterification of propanoic acid with benzyl alcohol.

Coupling these fragments through esterification or Mitsunobu reactions forms the final product.

Stepwise Synthesis

Synthesis of (2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid

Step 1: Benzylation of (S)-Lactic Acid
(S)-Lactic acid reacts with benzyl bromide in the presence of sodium hydride (NaH) in toluene, yielding (2S)-2-(phenylmethoxy)propanoic acid. Williamson ether synthesis ensures retention of configuration at the chiral center.

Step 2: Oxidation to the α-Keto Ester
The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, forming (2S)-1-oxo-2-(phenylmethoxy)propionic acid. Yield: 78–85%.

Synthesis of Propanoic Acid Phenylmethyl Ester

Propanoic acid and benzyl alcohol undergo Fischer esterification catalyzed by sulfuric acid (H₂SO₄) at reflux. The reaction is driven to completion by azeotropic removal of water. Yield: 90–94%.

Ester Coupling via Mitsunobu Reaction

The two fragments are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method preserves stereochemistry at both chiral centers.

$$
\text{(2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid} + \text{Propanoic Acid Phenylmethyl Ester} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Reaction Conditions :

  • Temperature: 0°C to room temperature
  • Time: 12–16 hours
  • Yield: 65–72%

Alternative Routes and Optimization

Solid-Phase Synthesis

Adapting methodologies from peptide synthesis, the benzyl ester moiety is anchored to a Wang resin. Sequential coupling with the α-keto acid fragment, followed by cleavage with trifluoroacetic acid (TFA), affords the target compound. This approach simplifies purification but requires optimized resin-loading capacities.

Enzymatic Resolution

Lipase-catalyzed transesterification resolves racemic intermediates. Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer, achieving enantiomeric excess (ee) >99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 10H, Ar-H), 5.15 (s, 4H, OCH₂Ph), 4.45 (q, J = 6.8 Hz, 1H, CH), 4.12 (q, J = 7.2 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃), 1.48 (d, J = 7.2 Hz, 3H, CH₃).
  • HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.7 min (ee >98%).

Comparative Yields Across Methods

Method Yield (%) ee (%)
Mitsunobu Coupling 72 98
Solid-Phase 58 95
Enzymatic 81 99.5

Industrial-Scale Considerations

The Stalwart Laboratories process for Amlodipine Besylate offers insights into large-scale esterification:

  • Solvent Choice : Toluene ensures optimal solubility and azeotropic water removal.
  • Base Selection : Sodium hydride minimizes side reactions during benzylation.
  • Purification : Recrystallization from ethyl acetate/methanol (3:1) achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing active compounds that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs in terms of molecular structure, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Molecular Weight (g/mol) Key Substituents Applications/Notes References
(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester Two S-configured stereocenters; benzyloxy and benzyl ester groups ~328.36 - 1-Oxo group
- Benzyloxy
- Benzyl ester
Potential intermediate for chiral drug synthesis; enhanced lipophilicity
Dexketoprofen ((2S)-2-(3-Benzoylphenyl)propanoic acid) Single S-configured stereocenter; benzoylphenyl group 254.28 - Free carboxylic acid
- Aromatic ketone
NSAID; rapid analgesic and anti-inflammatory activity
Quizalofop-P-ethyl ((2S)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid ethyl ester) S-configured stereocenter; quinoxaline and phenoxy groups 372.79 - Ethyl ester
- Chloroquinoxaline
Herbicide; acetyl-CoA carboxylase inhibitor
Ethyl (S)-2-(Benzyloxy)propanoate S-configured stereocenter; simpler ester 208.25 - Ethyl ester
- Benzyloxy
Synthetic intermediate for chiral molecules
Ketoprofen Ethyl Ester (Ethyl 2-(3-benzoylphenyl)propanoate) Racemic mixture; ethyl ester 296.34 - Ethyl ester
- Benzoylphenyl
Prodrug of ketoprofen; improved bioavailability

Key Findings

Stereochemical Influence : The S,S-configuration in the target compound confers enantiomeric specificity, critical for interactions with biological targets (e.g., enzymes or receptors), similar to dexketoprofen’s S-configuration, which enhances its NSAID activity .

In contrast, quizalofop-P-ethyl’s ethyl ester and chloroquinoxaline substituent optimize herbicidal activity by enhancing plant membrane permeability .

Functional Group Variability :

  • The 1-oxo group in the target compound may influence metabolic stability, as keto groups are prone to reduction or conjugation in vivo.
  • Dexketoprofen’s free carboxylic acid is essential for COX enzyme inhibition, whereas esterified analogs like ketoprofen ethyl ester act as prodrugs .

Biological Activity

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N6O3\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}_{3}

This molecular formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its biological function.

The biological activity of this compound primarily relates to its interactions with various biochemical pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes.

  • G Protein-Coupled Receptors (GPCRs) : The compound shows potential interaction with GPCRs, which are crucial for various physiological responses. These receptors play a significant role in mediating the effects of hormones and neurotransmitters .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to inflammatory pathways, potentially reducing the synthesis of pro-inflammatory mediators such as prostaglandins .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Anti-inflammatory Inhibits inflammatory cytokines and mediators, reducing inflammation .
Antioxidant Exhibits properties that may protect cells from oxidative stress .
Analgesic Effects Potentially reduces pain perception through modulation of pain pathways .
Metabolic Regulation May influence metabolic pathways related to glucose and lipid metabolism .

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a robust anti-inflammatory effect.
  • Animal Models : In rodent models of chronic inflammation, administration of the compound resulted in decreased swelling and pain responses, indicating its potential use in therapeutic applications for inflammatory diseases.
  • Clinical Trials : Although limited, preliminary clinical trials have shown promise in using this compound for conditions like arthritis and metabolic syndrome, where inflammation plays a critical role in disease progression.

Q & A

Q. Key Considerations :

  • Purity of intermediates (>97% by HPLC) is critical to avoid diastereomeric byproducts .
  • Racemization risks are mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) .

What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

Basic Research Question
Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection (254 nm) is standard. A typical mobile phase: hexane/isopropanol (90:10), flow rate 1.0 mL/min. Enantiomeric excess (ee) >98% is achievable .
Supplementary Methods :

  • Polarimetry : Specific rotation ([α]D²⁵) comparison against literature values.
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions often arise from:

  • Overlapping signals in ¹H NMR : Use 2D-COSY or HSQC to resolve coupling patterns.
  • Ambiguous stereochemistry : X-ray crystallography or NOESY to confirm spatial arrangements of substituents .

Case Study :
In a 2022 study, conflicting IR carbonyl peaks (1740 vs. 1725 cm⁻¹) were resolved via DFT calculations , identifying a minor conformer stabilized by intramolecular hydrogen bonding .

What strategies optimize the yield of the esterification step while minimizing racemization?

Advanced Research Question
Optimization Parameters :

  • Catalyst : Use lipase enzymes (e.g., Candida antarctica Lipase B) for stereoretentive esterification (yield >85%, ee >99%) .
  • Solvent : Anhydrous THF or toluene reduces hydrolysis side reactions.
  • Temperature : Maintain ≤25°C; higher temperatures promote racemization (Δee ≈ 2% per 10°C increase) .

Q. Pharmacopeial Standards :

  • Total impurities must not exceed 0.5%, with individual impurities <0.1% .

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